molecular formula C9H13N3O3S B14813676 N-(4-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(4-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14813676
M. Wt: 243.29 g/mol
InChI Key: NXJVYZIJYZHVOM-UHFFFAOYSA-N
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Description

N-(4-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C9H13N3O3S and a molecular weight of 243.286 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-amino-3-cyclopropoxypyridine with methanesulfonyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-nitro-5-cyclopropoxypyridin-3-YL)methanesulfonamide, while reduction could produce this compound derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of N-(4-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropoxy group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

N-(4-amino-5-cyclopropyloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C9H13N3O3S/c1-16(13,14)12-7-4-11-5-8(9(7)10)15-6-2-3-6/h4-6,12H,2-3H2,1H3,(H2,10,11)

InChI Key

NXJVYZIJYZHVOM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=CC(=C1N)OC2CC2

Origin of Product

United States

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